tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is a heterocyclic building block used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-2-oxooxetane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has a similar structure but contains an aminomethyl group instead of a methyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different heterocyclic core but shares the tert-butyl carbamate functional group
The uniqueness of this compound lies in its specific oxetane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
833484-34-7 |
---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4)5-13-6(9)11/h5H2,1-4H3,(H,10,12) |
InChI Key |
SNASESRBLYEBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.